1-(4-Isopropylbenzyl)-1H-indol-5-amine 1-(4-Isopropylbenzyl)-1H-indol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13391406
InChI: InChI=1S/C18H20N2/c1-13(2)15-5-3-14(4-6-15)12-20-10-9-16-11-17(19)7-8-18(16)20/h3-11,13H,12,19H2,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N
Molecular Formula: C18H20N2
Molecular Weight: 264.4 g/mol

1-(4-Isopropylbenzyl)-1H-indol-5-amine

CAS No.:

Cat. No.: VC13391406

Molecular Formula: C18H20N2

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Isopropylbenzyl)-1H-indol-5-amine -

Specification

Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
IUPAC Name 1-[(4-propan-2-ylphenyl)methyl]indol-5-amine
Standard InChI InChI=1S/C18H20N2/c1-13(2)15-5-3-14(4-6-15)12-20-10-9-16-11-17(19)7-8-18(16)20/h3-11,13H,12,19H2,1-2H3
Standard InChI Key ZFPJRPZUXPWUBJ-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N
Canonical SMILES CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

1-(4-Isopropylbenzyl)-1H-indol-5-amine consists of an indole core substituted at the 1-position with a 4-isopropylbenzyl group and at the 5-position with an amine moiety. The indole nucleus, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a hallmark of many biologically active compounds . The 4-isopropylbenzyl substituent introduces steric bulk and hydrophobicity, which may influence binding interactions with biological targets .

The compound’s molecular weight (264.36 g/mol) and lipophilic nature, inferred from its structure, suggest moderate solubility in organic solvents and limited aqueous solubility—a common trait among indole derivatives. Computational models predict a logP value indicative of moderate membrane permeability, though experimental data are lacking .

Synthesis and Preparation

Optimization Challenges

Key challenges include regioselectivity in alkylation and minimizing byproducts during nitro reduction. Source notes that continuous-flow hydrogenation improves yield and purity in analogous indoline syntheses, suggesting applicability here .

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm substitution patterns. For example, the benzyl protons resonate near δ 4.0–4.5 ppm, while aromatic indole protons appear between δ 6.5–7.5 ppm .

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 280 nm) is standard for purity assessment .

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry typically yields a molecular ion peak at m/z 264.4 ([M+H]+^+), consistent with the molecular formula .

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